2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-fluorophenyl)acetamide
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Overview
Description
2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-fluorophenyl)acetamide is a complex organic compound featuring a pyrido[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-fluorophenyl)acetamide typically involves multi-step organic reactions. One common route includes:
Formation of the Pyrido[2,3-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Methyl Group: This can be achieved through a Friedel-Crafts alkylation reaction using 4-chlorobenzyl chloride and a suitable catalyst like aluminum chloride.
Attachment of the Fluorophenyl Acetamide Moiety: This step may involve an amide coupling reaction using 2-fluoroaniline and acetic anhydride or a similar reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl groups using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in the presence of a catalyst like iron(III) bromide.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, it has potential applications as an enzyme inhibitor or receptor modulator. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
Industrially, it could be used in the synthesis of advanced materials or as a precursor for other valuable compounds.
Mechanism of Action
The mechanism by which 2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-fluorophenyl)acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function.
Comparison with Similar Compounds
Similar Compounds
- 2-{3-[(4-bromophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-fluorophenyl)acetamide
- 2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-fluorophenyl)acetamide
Uniqueness
The presence of the 4-chlorophenyl and 2-fluorophenyl groups in 2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-fluorophenyl)acetamide imparts unique electronic and steric properties. These properties can influence the compound’s reactivity and interaction with biological targets, potentially making it more effective or selective compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C22H16ClFN4O3 |
---|---|
Molecular Weight |
438.8 g/mol |
IUPAC Name |
2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]-N-(2-fluorophenyl)acetamide |
InChI |
InChI=1S/C22H16ClFN4O3/c23-15-9-7-14(8-10-15)12-28-21(30)16-4-3-11-25-20(16)27(22(28)31)13-19(29)26-18-6-2-1-5-17(18)24/h1-11H,12-13H2,(H,26,29) |
InChI Key |
LAUYVXNZZWYUKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)F |
Origin of Product |
United States |
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